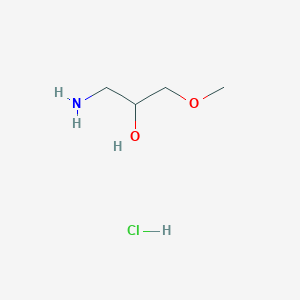![molecular formula C7H4ClN3O2 B1387737 6-Chloropyrazolo[1,5-A]pyrimidine-2-carboxylic acid CAS No. 914206-75-0](/img/structure/B1387737.png)
6-Chloropyrazolo[1,5-A]pyrimidine-2-carboxylic acid
Descripción general
Descripción
6-Chloropyrazolo[1,5-A]pyrimidine-2-carboxylic acid: is a heterocyclic compound with the molecular formula C7H4ClN3O2 . It is characterized by a pyrazolo[1,5-a]pyrimidine core structure, which is a fused ring system consisting of a pyrazole ring and a pyrimidine ring. The compound is notable for its chlorine substituent at the 6-position and a carboxylic acid group at the 2-position .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloropyrazolo[1,5-A]pyrimidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloropyrazole with a suitable pyrimidine derivative in the presence of a base, followed by oxidation to introduce the carboxylic acid group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The chlorine atom at the 6-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate salt.
Condensation Reactions: The compound can participate in condensation reactions with amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted pyrazolo[1,5-a]pyrimidines
- Alcohols and esters derived from the carboxylic acid group .
Aplicaciones Científicas De Investigación
Chemistry: 6-Chloropyrazolo[1,5-A]pyrimidine-2-carboxylic acid is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various chemical reactions and is valuable in the development of new materials .
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It has shown promise in the development of new drugs targeting specific enzymes and receptors. Its derivatives are being explored for their anti-inflammatory, antiviral, and anticancer activities .
Industry: The compound is used in the production of specialty chemicals and advanced materials. Its unique structure makes it suitable for applications in the development of new polymers and coatings .
Mecanismo De Acción
The mechanism of action of 6-Chloropyrazolo[1,5-A]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. The chlorine substituent and carboxylic acid group play crucial roles in binding to enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its specific structure and the nature of the target .
Comparación Con Compuestos Similares
- 6-Chloropyrazolo[1,5-A]pyridine-2-carboxylic acid methyl ester
- 5-Chloropyrazolo[1,5-A]pyrimidine-2-carboxylic acid
- 6-Methylpyrazolo[1,5-A]pyrimidine-2-carboxylic acid
Uniqueness: 6-Chloropyrazolo[1,5-A]pyrimidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 6-position and the carboxylic acid group at the 2-position make it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential pharmacological activities set it apart from similar compounds .
Propiedades
IUPAC Name |
6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-4-2-9-6-1-5(7(12)13)10-11(6)3-4/h1-3H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMFRAJZXXJIMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CC(=CN2N=C1C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652820 | |
| Record name | 6-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914206-75-0 | |
| Record name | 6-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B1387654.png)



![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide](/img/structure/B1387659.png)


![4-amino-5-{[benzyl(methyl)amino]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B1387662.png)
![4-{[(2-Ethoxyphenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1387667.png)
![2-[(3-Fluorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1387668.png)
![3-(2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)propanoic acid](/img/structure/B1387671.png)



